Colesevelam

Übersicht

Beschreibung

Colesevelam is a bile acid sequestrant used to lower LDL cholesterol in adults with hyperlipidemia and pediatric patients with heterozygous familial hypercholesterolemia, and to improve glycemic control in type 2 diabetes . It works by binding bile acids in the intestine, which are made when cholesterol is broken down in the body .

Synthesis Analysis

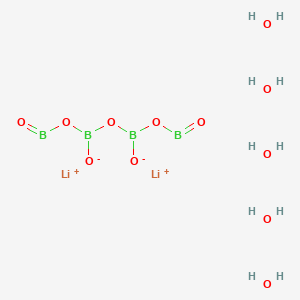

The synthesis of Colesevelam involves the reaction of polyallylamine in a basic environment with at least one alkylating agent and at least one crosslinking agent . The process for the preparation of Colesevelam also involves using dried Colesevelam and a source of chloride ion .Molecular Structure Analysis

The molecular formula for a basic polymeric unit of Colesevelam is (C3H8NCl)2(C9H20N2OCl2)1(C13H28NCl)7(C12H28N2Cl2)6 . The structure of Colesevelam hydrochloride is shown in Figure 1, with substituents on the polymer backbone and their relative numbers .Chemical Reactions Analysis

Colesevelam binds to bile acids in the intestine and prevents their reabsorption . The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid .Physical And Chemical Properties Analysis

Colesevelam is a high-capacity bile-acid binding molecule . It binds to bile acids in the intestine which reduces the amount of bile acids that are returned to the liver via enterohepatic circulation .Wissenschaftliche Forschungsanwendungen

Treatment of Bile Acid Diarrhoea

Colesevelam has been used in the treatment of bile acid diarrhoea . A double-blind, randomised, placebo-controlled, phase 4 clinical trial was conducted to determine the efficacy and safety of colesevelam in bile acid diarrhoea . The study found that colesevelam was effective in achieving remission in patients with bile acid diarrhoea .

Reduction of Ethanol-Induced Liver Steatosis

Research has shown that colesevelam can reduce ethanol-induced liver steatosis . In a study using a humanized mouse model of ethanol-induced liver disease, colesevelam treatment mitigated ethanol-induced liver steatosis .

Regulation of Cytochrome P450 Expression

Colesevelam has been found to reduce hepatic cytochrome P450, family 7, subfamily a, polypeptide 1 (Cyp7a1) protein expression . This could have implications for the metabolism of certain drugs and substances in the body .

Treatment of Hypercholesterolaemia

Colesevelam has been used in the treatment of hypercholesterolaemia . It has a stronger binding of bile acids and binds a broader spectrum of bile acids compared to other sequestrants . A clinical review suggests that colesevelam has fewer side effects and better tolerability compared to colestipol and colestyramine .

Increase of Fecal Bile Acid Excretion

Colesevelam has been found to increase fecal bile acid excretion . This could potentially be beneficial in conditions where reducing the reabsorption of bile acids is desirable .

Reduction of Diet-Induced Hepatic Steatosis

Colesevelam has been shown to ameliorate diet-induced hepatic steatosis . In a study, colesevelam reduced the fat content in the liver of mice fed a high-fat diet .

Wirkmechanismus

Target of Action

Colesevelam is a bile acid sequestrant . Its primary targets are the bile acids in the intestine . Bile acids are produced when cholesterol is broken down in the body . They play a crucial role in the digestion and absorption of dietary fats in the small intestine .

Mode of Action

Colesevelam works by binding to bile acids in the intestine . This binding action reduces the amount of bile acids that are returned to the liver via enterohepatic circulation . By removing these bile acids, colesevelam helps to lower blood cholesterol .

Biochemical Pathways

The binding of colesevelam to bile acids in the intestine disrupts the enterohepatic circulation of bile acids . This disruption leads to a decrease in the overall pool of bile acids. The liver responds to this decrease by converting more cholesterol into bile acids, which results in a reduction of the level of cholesterol in the blood .

Pharmacokinetics

It is excreted through the intestines only .

Result of Action

The molecular and cellular effects of colesevelam’s action include a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and certain fatty substances in the blood . This is achieved through the binding and removal of bile acids from the intestine, leading to a decrease in the overall pool of bile acids and an increase in the conversion of cholesterol into bile acids in the liver .

Action Environment

The efficacy of colesevelam can be influenced by various environmental factors. For instance, colesevelam is used with exercise and diet changes (restriction of cholesterol and fat intake) to reduce the amount of cholesterol and certain fatty substances in the blood . Therefore, the patient’s diet and level of physical activity can significantly influence the compound’s action and efficacy . Furthermore, the drug’s action may also be affected by the presence of other medications, as colesevelam is known to interact with certain drugs .

Safety and Hazards

Colesevelam may cause serious side effects. Stop using colesevelam and call your doctor at once if you have severe constipation, severe stomach pain, or pancreatitis . You should not take colesevelam if you have diabetic ketoacidosis, very high triglycerides, a history of bowel obstruction, or a history of pancreatitis caused by high triglycerides .

Eigenschaften

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZNRDSPNOAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H67Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Colesevelam binds bile acids in the intestine and prevents their reabsorption. Colesevelam is not absorbed itself. The depletion of bile acid causes the upregulation of cholesterol 7-alpha-hydroxylase and conversion of cholesterol to bile acid. this increases the production and activity of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase in the liver as well as an increase in the number of low density lipoprotein (LDL) receptors. This process clears LDL cholesterol from the blood. Serum triglyceride levels may increase or remain unchanged. The end result is increased clearance of LDL-cholesterol from the blood with decreased serum LDL-cholesterol. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

CID 160051 | |

CAS RN |

182815-44-7, 182815-43-6 | |

| Record name | Colesevelam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colesevelam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,7aR)-3-isopropyl-3a,4,7,7a-tetrahydrobenzo[d]isoxazole](/img/structure/B1170292.png)